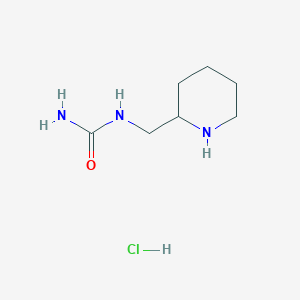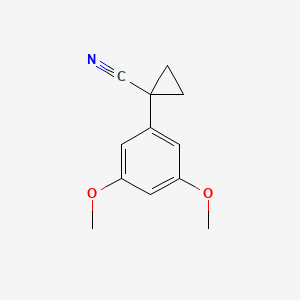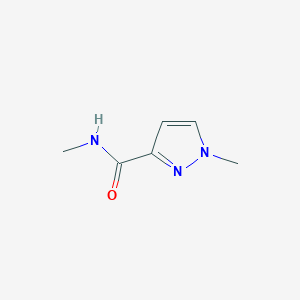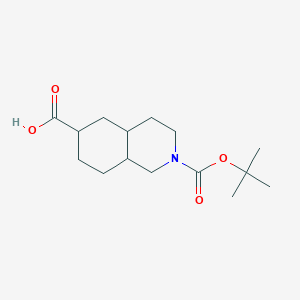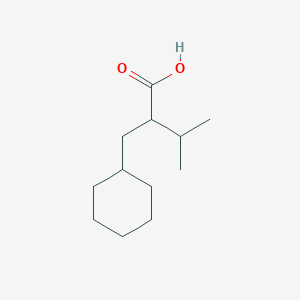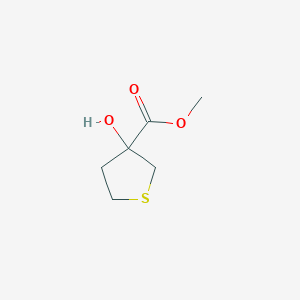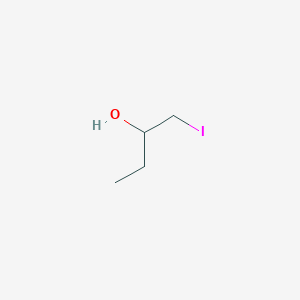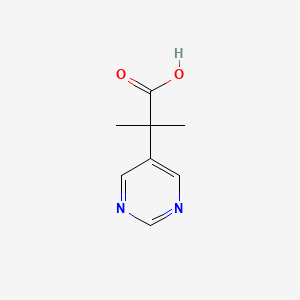
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of a related compound, a fluorinated pyrazole, was performed via a two-step reaction. First, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Then, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques such as single-crystal X-ray diffraction . The structure of the synthesized compound is confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of coordinated complexes with metal ions . These complexes exhibit a reversible association of ions or atoms by weak coordinate covalent bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine include a molecular weight of 165.207, a density of 1.1±0.1 g/cm3, and a boiling point of 241.8±33.0 °C at 760 mmHg .Mécanisme D'action
Target of Action
The primary target of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine is the FMN riboswitch , a novel drug target for the design of new antibiotics . The FMN riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in production of the proteins encoded by the mRNA .
Mode of Action
The compound interacts with its target, the FMN riboswitch, through π–π stacking interactions . The presence of fluorine on the phenyl ring in the compound is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch .
Biochemical Pathways
The affected biochemical pathway involves the FMN riboswitch . The compound’s interaction with the FMN riboswitch can influence the regulation of gene expression . .
Result of Action
It is known that the compound has a binding affinity with the fmn riboswitch, which could potentially influence the regulation of gene expression .
Safety and Hazards
Orientations Futures
Future research could focus on the potential applications of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine and similar compounds in various fields. For instance, pyrazoles and their derivatives, which are structurally similar to the compound , have been found to have a wide range of biological activities, suggesting potential applications in medicine . Additionally, the synthesis and characterization of new Schiff base ligands and their metal complexes could be an area of future exploration .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2,2-dimethylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCTUNNTXXXAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



